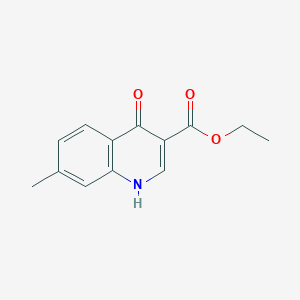
4-hydroxy-3,3-dimethylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-3,3-dimethylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO2 It is a derivative of pyrrolidinone, characterized by the presence of a hydroxyl group at the fourth position and two methyl groups at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3,3-dimethylpyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with 4-amino-2,2-dimethylpentanoic acid.
Acetylation: The amino group of 4-amino-2,2-dimethylpentanoic acid is acetylated using acetic anhydride to form 4-amino-2,2-dimethylpentanamide.
Oxidation: The amide is then oxidized under specific conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-3,3-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-hydroxy-3,3-dimethylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as a solvent and reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-hydroxy-3,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrrolidinone ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-dimethylpyrrolidin-2-one: Lacks the hydroxyl group at the fourth position.
4-hydroxy-2-pyrrolidinone: Lacks the methyl groups at the third position.
Uniqueness
4-hydroxy-3,3-dimethylpyrrolidin-2-one is unique due to the presence of both the hydroxyl group and the two methyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound in various applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxy-3,3-dimethylpyrrolidin-2-one involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-butanedione", "ammonium acetate", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2,3-butanedione with methylamine to form 3,3-dimethyl-2-iminobutan-1-ol", "Step 2: Reduction of 3,3-dimethyl-2-iminobutan-1-ol with sodium borohydride to form 3,3-dimethyl-2-aminobutan-1-ol", "Step 3: Cyclization of 3,3-dimethyl-2-aminobutan-1-ol with ammonium acetate to form 4-hydroxy-3,3-dimethylpyrrolidin-2-one", "Step 4: Purification of the product by recrystallization from ethanol and water" ] } | |
Numéro CAS |
1936484-87-5 |
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



